

comparing different synthetic routes to cis-1,2-Dichlorocyclohexane

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Compound of Interest

Compound Name: cis-1,2-Dichlorocyclohexane

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A Comparative Guide to the Synthetic Routes of cis-1,2-Dichlorocyclohexane

For researchers and professionals in drug development and chemical synthesis, the stereoselective synthesis of halogenated compounds is a critical task. **cis-1,2-Dichlorocyclohexane**, a meso compound, serves as a valuable model in stereochemical studies and as an intermediate in various synthetic pathways.[1][2][3] This guide provides a comparative analysis of different synthetic routes to **cis-1,2-Dichlorocyclohexane**, focusing on stereoselectivity, yield, and reaction conditions.

Comparison of Synthetic Methodologies

The synthesis of **cis-1,2-Dichlorocyclohexane** can be approached through several distinct pathways, primarily starting from cyclohexene or its epoxide. The choice of method significantly impacts the stereochemical outcome and overall efficiency. Direct chlorination of cyclohexene often leads to a mixture of cis and trans isomers, making it less suitable for obtaining the pure cis product.[4] More stereospecific methods have been developed, starting from 1,2-epoxycyclohexane, which proceed with a predictable stereochemical course.[1]



Synthetic Route	Starting Material	Reagents	Yield	Diastereo meric Ratio (cis:trans	Key Advantag es	Key Disadvant ages
Route 1: From Epoxide with Dichlorotrip henylphos phorane	1,2- Epoxycyclo hexane	Triphenylp hosphine, Chlorine	71-73%	Virtually pure cis	High stereospeci ficity, good yield	Use of benzene (carcinoge n), multi- step reagent prep
Route 2: From Epoxide with Sulfuryl Chloride	1,2- Epoxycyclo hexane	Sulfuryl chloride, Pyridine	~45%	>99:1	High stereospeci ficity	Lower yield, reaction conditions can be sensitive
Route 3: Electroche mical Chlorinatio n	Cyclohexe ne	Phenylsele nyl chloride (catalyst), TBACI	Moderate	>95:5	Mild conditions, high stereoselec tivity	Requires specialized electroche mical setup
Route 4: Direct Chlorinatio n of Cyclohexe ne	Cyclohexe ne	Chlorine (Cl ₂)	Variable	Mixture of isomers	Simple reagents	Poor stereoselec tivity, formation of byproducts

Experimental Protocols

Route 1: Synthesis from 1,2-Epoxycyclohexane with Dichlorotriphenylphosphorane



This procedure is noted for its high stereospecificity, yielding almost exclusively the cis-isomer through the inversion of configuration at both carbon atoms of the epoxide ring.[4]

Procedure:

- A 1-liter, three-necked flask is charged with 95 g (0.36 mole) of triphenylphosphine and 500 ml of anhydrous benzene. The flask is fitted with a gas-inlet tube, a mechanical stirrer, and a condenser with a drying tube.
- The flask is cooled in an ice bath, and while stirring, chlorine gas is introduced until the mixture develops a strong lemon-yellow color, indicating the formation of dichlorotriphenylphosphorane.
- A solution of 10 g of triphenylphosphine in 60 ml of benzene is added dropwise, followed by the dropwise addition of a solution of 24.5 g (0.250 mole) of 1,2-epoxycyclohexane in 50 ml of benzene over approximately 20 minutes.
- The ice bath is removed, and the mixture is heated to reflux and stirred for 4 hours.
- After cooling, excess dichlorotriphenylphosphorane is quenched by the slow addition of 10 ml of methanol.
- The mixture is concentrated on a rotary evaporator. The residue is triturated with 300 ml of petroleum ether (30–60°), and the resulting solid (triphenylphosphine oxide) is removed by suction filtration.
- The solid is washed with three 100-ml portions of petroleum ether. The combined filtrates are washed with 250-ml portions of aqueous 5% sodium bisulfite and then with water.
- The organic phase is dried over magnesium sulfate, filtered, and concentrated. The final product is purified by distillation, collecting the fraction at 105–110°C (33 mm) to yield 27–28 g (71–73%) of cis-1,2-dichlorocyclohexane.[4][5]

Caution: Benzene is a known carcinogen, and all procedures involving it should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.[4]



Route 2: Synthesis from 1,2-Epoxycyclohexane with Sulfuryl Chloride

This method also provides high stereoselectivity for the cis-isomer, though yields may be lower than the dichlorotriphenylphosphorane route.[6]

Procedure:

- To a refluxing solution of 1.0 g (10.2 mmoles) of cyclohexene oxide and 0.81 g (10.2 mmoles) of pyridine in 10 ml of chloroform, 1.51 g (11.2 mmoles) of sulfuryl chloride is added over 5 minutes.
- The reaction mixture is refluxed for 16 hours.
- After cooling, the mixture is diluted with 15 ml of water and 35 ml of ether.
- The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated.
- The crude product is purified by chromatography on neutral alumina, eluting with petroleum ether, to yield 0.68 g (45%) of 1,2-dichlorocyclohexanes, containing 99.0% of the cis isomer. [6]

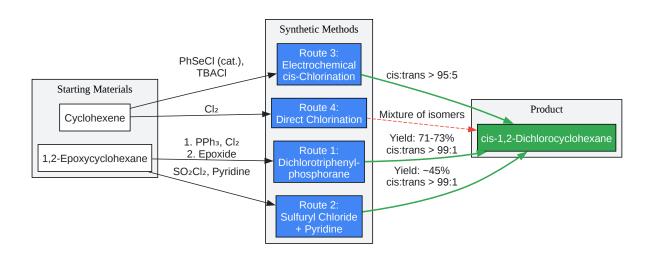
Route 3: Electrochemical cis-Chlorination of Cyclohexene

A modern approach that achieves high cis-selectivity through a catalytic process.[7][8][9]

General Concept: This method utilizes phenylselenyl chloride as a catalyst and tetrabutylammonium chloride (TBACI) as both a supporting electrolyte and a chloride source. The reaction proceeds via an electrochemical setup. The key step involves the activation of a phenylselenyl chloride-alkene adduct by electrochemically generated phenylselenyl trichloride, leading to a high diastereoselectivity for the cis product (>95:5).[8][9] This method is advantageous due to its mild conditions.[7]

Synthetic Pathways Overview





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Caption: Synthetic routes to cis-1,2-Dichlorocyclohexane.

Conclusion

For the high-yield, stereospecific synthesis of **cis-1,2-Dichlorocyclohexane**, the reaction of 1,2-epoxycyclohexane with dichlorotriphenylphosphorane is a well-documented and effective method. While the use of sulfuryl chloride also offers excellent stereoselectivity, the reported yields are lower. The electrochemical approach represents a promising modern alternative with high selectivity under mild conditions, though it requires specialized equipment. Direct chlorination of cyclohexene is generally not recommended when high purity of the cis-isomer is desired due to its lack of stereoselectivity. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including desired purity, yield, available equipment, and safety considerations.



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